molecular formula C20H30ClN3O2 B243872 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide

Número de catálogo B243872
Peso molecular: 379.9 g/mol
Clave InChI: KCLWWZKKFPDKPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, also known as JNJ-54861911, is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of gamma-secretase modulators, which are known for their ability to modulate the activity of gamma-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the production of amyloid beta (Aβ) peptides.

Mecanismo De Acción

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide modulates the activity of gamma-secretase by binding to a specific site on the enzyme. This binding results in a shift in the cleavage site of APP, leading to a reduction in the production of Aβ peptides. The compound has been shown to selectively modulate the production of longer Aβ peptides, which are known to be more toxic than shorter peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide have been extensively studied in preclinical models. The compound has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. In addition, the compound has been shown to have a favorable safety profile and is well-tolerated in animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide in lab experiments are its selectivity for gamma-secretase modulation and its ability to reduce the production of longer, more toxic Aβ peptides. However, the compound has limitations in terms of its pharmacokinetic properties, such as its poor solubility and low bioavailability, which may limit its efficacy in vivo.

Direcciones Futuras

There are several future directions for the development of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another direction is the evaluation of the compound's potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel gamma-secretase modulators that have improved selectivity and efficacy may lead to the discovery of new therapeutic targets for the treatment of Alzheimer's disease.

Métodos De Síntesis

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that involves several steps. The starting material for the synthesis is 3-chloro-4-(4-(2,2-dimethylpropanoyl)piperazin-1-yl)aniline, which is subjected to a series of reactions to produce the final product. The synthesis of this compound has been described in detail in several research articles.

Aplicaciones Científicas De Investigación

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. The compound has been shown to modulate gamma-secretase activity and reduce the production of Aβ peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Several preclinical studies have demonstrated the efficacy of this compound in reducing Aβ levels and improving cognitive function in animal models of Alzheimer's disease.

Propiedades

Fórmula molecular

C20H30ClN3O2

Peso molecular

379.9 g/mol

Nombre IUPAC

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C20H30ClN3O2/c1-5-6-7-18(25)22-15-8-9-17(16(21)14-15)23-10-12-24(13-11-23)19(26)20(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,22,25)

Clave InChI

KCLWWZKKFPDKPH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

SMILES canónico

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.